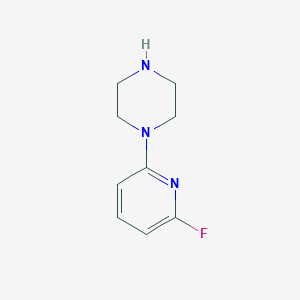

1-(6-Fluoropyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOARECGTDYSHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395616 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223514-16-7 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 6 Fluoropyridin 2 Yl Piperazine and Its Chemically Diverse Derivatives

Primary Synthetic Routes to the Core 1-(6-Fluoropyridin-2-yl)piperazine Moiety

The construction of the this compound core relies on two principal synthetic transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Fluoropyridines and Piperazine (B1678402)

Nucleophilic aromatic substitution (SNAr) is a well-established and direct method for forging the C-N bond between a fluoropyridine and piperazine. This reaction is particularly effective when the pyridine (B92270) ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglumenlearning.com The fluorine atom, being highly electroneg-gative, activates the pyridine ring towards nucleophilic attack and serves as a good leaving group.

A common approach involves the reaction of 2,6-difluoropyridine (B73466) with piperazine or a protected piperazine derivative, such as 1-Boc-piperazine. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and often requires heating to proceed at a reasonable rate. nih.gov The presence of a base, such as triethylamine, is also common to neutralize the hydrofluoric acid byproduct. nih.gov The electron-deficient nature of the 2,6-difluoropyridine facilitates the attack by the nitrogen nucleophile of piperazine at the C2 position, leading to the displacement of one of the fluorine atoms. nih.gov

Table 1: Examples of SNAr Reactions for this compound Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 2,6-Difluoropyridine, 1-Boc-piperazine | Et3N, DMF, reflux, 16 h | tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate | Moderate | nih.gov |

| 2-Chloro-3-nitropyridine, Piperazine | Acetonitrile, reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine | 65% | nih.gov |

It is important to note that the regioselectivity of the substitution can be influenced by the presence of other substituents on the pyridine ring. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyridin-Piperazine Bond Formation (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, including the pyridin-piperazine linkage. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a valuable alternative to SNAr, particularly when the pyridine ring is not sufficiently activated for nucleophilic substitution. acsgcipr.org The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org

The development of various generations of catalyst systems, including those with bidentate and sterically hindered phosphine ligands, has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of aryl and heteroaryl halides with various amines under milder conditions. wikipedia.org This method has proven effective for the synthesis of N-arylpiperazines and has been applied in the industrial preparation of numerous pharmaceuticals. wikipedia.orgnih.gov While direct examples for the synthesis of this compound using this method are less commonly detailed in readily available literature compared to SNAr, the principles are broadly applicable.

Table 2: Key Components of Buchwald-Hartwig Amination

| Component | Function | Examples |

| Aryl/Heteroaryl Halide | Electrophilic partner | 2-Bromo-6-fluoropyridine, 2-Chloro-6-fluoropyridine |

| Amine | Nucleophilic partner | Piperazine, 1-Boc-piperazine |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes and activates the catalyst | BINAP, DPPF, XPhos, SPhos |

| Base | Activates the amine and neutralizes byproducts | NaOt-Bu, K3PO4, Cs2CO3 |

Targeted Synthesis of this compound Analogs and Conjugates

The core this compound structure serves as a versatile scaffold for the generation of a vast library of derivatives with tailored properties. This is achieved through functionalization of the piperazine nitrogen and derivatization of the fluoropyridine ring.

Functionalization of the Piperazine Nitrogen Atom for Novel Derivative Generation

The secondary amine of the piperazine ring in this compound provides a convenient handle for introducing a wide variety of substituents. This functionalization is a key strategy for modulating the pharmacological properties of the resulting analogs. ontosight.ai

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, reacting this compound with 4-fluorobenzoyl chloride yields the corresponding amide. nih.gov

Alkylation: Introduction of alkyl groups through reaction with alkyl halides or via reductive amination. mdpi.com

Arylation: Formation of N-aryl derivatives, often through another Buchwald-Hartwig amination or SNAr reaction.

Formation of Carbamodithioates: Reaction with carbon disulfide in the presence of a base, followed by reaction with an appropriate electrophile, can lead to the formation of dithiocarbamate (B8719985) derivatives. nih.gov

These modifications can significantly impact the molecule's interaction with biological targets. For example, the introduction of a cinnamyl group has been explored in the context of developing MAO-B inhibitors. nih.gov

Strategic Derivatization of the Fluoropyridine Ring System

Modification of the fluoropyridine ring offers another avenue for creating chemical diversity and fine-tuning the electronic and steric properties of the molecule. This can be achieved through various organic reactions, although it can be more challenging than piperazine functionalization due to the inherent reactivity of the pyridine ring.

Strategies for derivatization include:

Nucleophilic Aromatic Substitution: The remaining fluorine atom or other leaving groups on the pyridine ring can potentially be displaced by other nucleophiles under specific conditions.

Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation can be used to introduce substituents at specific positions on the pyridine ring.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki or Stille couplings can be employed to introduce new carbon-carbon bonds.

The strategic placement of substituents on the fluoropyridine ring can influence factors such as metabolic stability and receptor binding affinity. thieme-connect.com

Incorporation into Complex Molecular Architectures for Specific Research Objectives (e.g., Radiotracer Precursors)

The this compound moiety is a valuable building block for the construction of more complex molecules, particularly in the field of molecular imaging. The presence of the fluorine atom makes it an ideal precursor for the introduction of the positron-emitting isotope fluorine-18 (B77423) (18F) for Positron Emission Tomography (PET).

The synthesis of radiotracers often involves a late-stage fluorination step. A common strategy is to synthesize a precursor molecule containing a suitable leaving group (e.g., nitro, trimethylammonium) at the 6-position of the pyridine ring. This precursor is then reacted with [18F]fluoride to introduce the radionuclide. The piperazine moiety can be attached to a larger molecular scaffold designed to target specific biological entities, such as receptors or enzymes that are overexpressed in diseases like cancer. nih.govnih.gov For instance, piperazine derivatives have been investigated for their potential to target sigma receptors, which are implicated in various cancers. nih.govnih.gov

Rigorose spektroskopische und chromatographische Charakterisierungsprotokolle zur synthetischen Validierung

Die eindeutige Bestätigung der erfolgreichen Synthese von 1-(6-Fluorpyridin-2-yl)piperazin und seinen vielfältigen chemischen Derivaten ist von entscheidender Bedeutung, um die strukturelle Integrität, Reinheit und Reproduzierbarkeit für nachfolgende Forschungs- und Entwicklungsaktivitäten zu gewährleisten. Ein umfassender Ansatz, der verschiedene spektroskopische und chromatographische Techniken kombiniert, ist für die Validierung dieser Verbindungen unerlässlich. Dieser Abschnitt beschreibt die strengen Protokolle, die zur Bestätigung der Synthese von 1-(6-Fluorpyridin-2-yl)piperazin und seinen Analoga eingesetzt werden.

Die Charakterisierung beginnt typischerweise mit der Kernspinresonanz (NMR)-Spektroskopie , einer grundlegenden Technik zur Aufklärung der molekularen Struktur. ¹H-NMR- (Protonen-NMR) und ¹³C-NMR- (Kohlenstoff-13-NMR) Spektroskopie liefern detaillierte Informationen über das Kohlenstoff-Wasserstoff-Gerüst. Im ¹H-NMR-Spektrum von 1-(6-Fluorpyridin-2-yl)piperazin werden charakteristische Signale für die aromatischen Protonen des Fluorpyridinrings und die aliphatischen Protonen des Piperazinrings erwartet. Die chemischen Verschiebungen, Kopplungsmuster und Integrationswerte dieser Signale ermöglichen die genaue Zuordnung jedes Protons zu seiner Position im Molekül. Ergänzend dazu bestätigt die ¹³C-NMR-Spektroskopie das Vorhandensein der erwarteten Anzahl von Kohlenstoffatomen und liefert Informationen über deren chemische Umgebung. Aufgrund des Fluoratoms ist auch die ¹⁹F-NMR-Spektroskopie ein wertvolles Werkzeug, das ein eindeutiges Signal für das am Pyridinring gebundene Fluoratom liefert.

Die Massenspektrometrie (MS) ist für die Bestimmung des Molekulargewichts und die Bestätigung der Elementzusammensetzung der synthetisierten Verbindungen unverzichtbar. Die hochauflösende Massenspektrometrie (HRMS), oft in Verbindung mit Techniken wie der Elektrospray-Ionisation (ESI), ermöglicht die Messung der exakten Masse der Verbindung mit hoher Genauigkeit. Diese Daten werden verwendet, um die Summenformel zu bestätigen und stimmen mit der theoretischen Masse von 1-(6-Fluorpyridin-2-yl)piperazin überein.

Chromatographische Techniken sind entscheidend für die Beurteilung der Reinheit der synthetisierten Produkte und die Trennung von Verunreinigungen. Die Hochleistungsflüssigkeitschromatographie (HPLC) ist die Methode der Wahl zur Quantifizierung der Reinheit. Unter Verwendung einer geeigneten stationären Phase (z. B. C18) und mobilen Phase wird die Verbindung von nicht umgesetzten Ausgangsmaterialien, Reagenzien und Nebenprodukten getrennt. Die Reinheit wird durch die Integration der Peakfläche des Produkts im Verhältnis zur Gesamtpeakfläche im Chromatogramm bestimmt, wobei für Forschungszwecke typischerweise eine Reinheit von über 95 % angestrebt wird. Die Dünnschichtchromatographie (DC) dient als schnelle und effiziente Methode zur Überwachung des Reaktionsfortschritts und zur vorläufigen Reinheitsbeurteilung.

Zusätzlich zu diesen primären Techniken können auch die Infrarotspektroskopie (IR) und die Röntgendiffraktometrie an Einkristallen zur weiteren strukturellen Validierung herangezogen werden. Die IR-Spektroskopie liefert Informationen über die vorhandenen funktionellen Gruppen durch die Detektion charakteristischer Schwingungsfrequenzen, wie z. B. die C-F-Streckschwingung im Pyridinring und die N-H-Streckschwingungen im Piperazinring. Wenn ein geeigneter Kristall gezüchtet werden kann, liefert die Röntgendiffraktometrie an Einkristallen eine eindeutige dreidimensionale Struktur des Moleküls und bestätigt endgültig die Konnektivität und Stereochemie.

Durch die sorgfältige Anwendung dieser kombinierten spektroskopischen und chromatographischen Protokolle kann die Identität, Reinheit und strukturelle Integrität von 1-(6-Fluorpyridin-2-yl)piperazin und seinen Derivaten rigoros validiert werden, was eine solide Grundlage für deren Verwendung in weiteren wissenschaftlichen Untersuchungen gewährleistet.

Tabelle der in diesem Artikel erwähnten Verbindungen

| Verbindungsname |

| 1-(6-Fluorpyridin-2-yl)piperazin |

| 2,6-Difluorpyridin |

| Piperazin |

| Natriumhydrid |

| Dimethylsulfoxid (DMSO) |

| Kaliumcarbonat |

| Acetonitril |

| 1-Boc-piperazin |

| Palladium(II)-acetat |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Natrium-tert-butoxid |

| Toluol |

| Salzsäure |

| Di-tert-butyldicarbonat (Boc₂O) |

| Dichlormethan (DCM) |

| Trifluoressigsäure (TFA) |

| Essigsäureanhydrid |

| Acetylchlorid |

| Benzoylchlorid |

| Phenylisocyanat |

| Diisopropylethylamin (DIPEA) |

| Methyliodid |

| Benzylbromid |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) |

| Hydroxybenzotriazol (HOBt) |

| 4-(Dimethylamino)pyridin (DMAP) |

Elucidation of Structure Activity Relationships Sar for 1 6 Fluoropyridin 2 Yl Piperazine Based Compounds

Positional and Substituent Effects of Fluorine on Biological Potency and Selectivity

The position and substitution of the fluorine atom on the pyridine (B92270) ring of 1-(6-fluoropyridin-2-yl)piperazine derivatives have a marked impact on their biological potency and selectivity. The fluorine atom, due to its high electronegativity and small size, can significantly alter the electronic properties of the pyridine ring and influence intermolecular interactions with biological targets.

Research into a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives revealed that the pyridine-2-fluorine fragment was important for agonism at the D2 receptor. thieme-connect.com When the fluorine atom was replaced with other groups, a decrease in agonistic activity was observed, highlighting the significance of the fluorine at this specific position for D2 receptor interaction. thieme-connect.com In contrast, replacing an amide group with a fluorine atom in a related series of compounds led to higher potency for the D2 receptor and a three- to ten-fold increase in potency for 5-HT1A receptor agonism. thieme-connect.com This suggests that the electronic and steric contributions of the fluorine atom are finely tuned to the specific receptor binding pocket.

The strategic placement of fluorine can also influence selectivity. For instance, in the development of sigma-1 (σ1) receptor ligands, a 4-fluorophenyl derivative showed a significant reduction in affinity compared to its non-fluorinated or differently substituted counterparts. nih.gov This indicates that the electronic perturbation caused by the fluorine atom can be detrimental to binding at certain receptors while potentially enhancing affinity at others.

The following table summarizes the effects of fluorine substitution on receptor activity in a series of pyridine-piperazine derivatives:

Conformational Analysis and Steric Contributions of the Piperazine (B1678402) Ring on Receptor Binding and Enzyme Inhibition

Conformational analysis of piperazine derivatives has shown that the specific arrangement of atoms is crucial for biological activity. nih.gov For instance, in a study of 1-(2-pyrimidinyl)piperazine derivatives, a model of bioactive conformations was proposed, suggesting that a specific three-dimensional arrangement of pharmacophoric features is necessary for sedative-hypnotic activity. nih.gov The piperazine ring acts as a central linker, orienting the pyridinyl and other substituent groups in a precise spatial relationship.

The steric bulk of the piperazine ring and its substituents can also directly impact receptor binding. In the context of sigma receptor ligands, the basic amino moiety of the piperazine ring is considered a key pharmacophoric requirement for interaction with crucial amino acid residues like Glu172. nih.gov Molecular modeling studies have further elucidated that the piperazine ring can engage in various hydrophobic and charge transfer interactions with target enzymes. researchgate.net

Furthermore, modifications to the piperazine ring, such as replacing it with a homopiperazine (B121016) (a seven-membered ring), can lead to a loss of efficacy, as observed in a series of D2 and 5-HT1A receptor modulators. thieme-connect.com This highlights the precise steric and conformational requirements of the binding pocket, where even a subtle change in the ring size can disrupt optimal interactions.

Influence of Linker Heterogeneity and Peripheral Aromatic/Heteroaromatic Substituents on Pharmacological Profiles

The length and composition of the linker are critical. Studies on sigma-1 receptor ligands have shown that elongating an alkyl tether can improve selectivity for σ1 receptors over other targets like the 5-HT2B receptor. nih.gov Conversely, shortening the linker in a series of D2/5-HT1A receptor agonists resulted in a loss of efficacy, indicating an optimal linker length is required to bridge the distance between key interaction points within the receptor binding sites. thieme-connect.com

The nature of the peripheral aromatic or heteroaromatic substituent is equally important. In a series of sigma-1 receptor ligands, the type of (hetero)aromatic moiety was found to be a crucial requirement for occupying a hydrophobic pocket within the receptor. nih.gov Similarly, in the development of inhibitors for inflammatory caspases, varying the substituent on the piperazine ring of a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold led to compounds with pan-selective inhibition of caspases-1, -4, and -5. nih.gov For example, an ethylbenzene (B125841) derivative displayed low nanomolar Ki values across this family of caspases. nih.gov

The following table illustrates the impact of linker and peripheral group modifications on the activity of piperazine derivatives:

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand efficiency metrics are powerful computational tools used in the lead optimization phase of drug discovery for this compound-based compounds. mdpi.commdpi.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of novel, unsynthesized molecules.

QSAR studies on piperazine derivatives have successfully identified key molecular descriptors that are significantly correlated with biological inhibitory activity. mdpi.com These descriptors can include electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index, as well as physicochemical properties such as molar refractivity, aqueous solubility (Log S), and topological polar surface area (PSA). mdpi.com By understanding which descriptors positively or negatively impact activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

Ligand efficiency (LE) is another critical metric used for lead optimization. It assesses the binding energy per heavy atom of a molecule, providing a measure of how efficiently a compound binds to its target. This helps in identifying small, potent fragments that can be elaborated into more drug-like candidates. While specific LE values for this compound derivatives are not detailed in the provided context, the principles of LE are broadly applicable to their optimization.

The development of statistically significant QSAR models often involves techniques like multiple linear regression (MLR) and the use of training and test sets to validate the predictive power of the models. mdpi.commdpi.com For instance, in a study on 15-lipoxygenase inhibitors, consensus QSAR models were built that showed a satisfactory correlation between theoretically calculated and experimentally determined inhibitory activities. mdpi.com These models can then be used for virtual screening of compound libraries to identify new potential inhibitors. mdpi.com

The following table lists some key molecular descriptors that have been shown to be important in QSAR models of piperazine derivatives:

Preclinical Pharmacological Assessment of 1 6 Fluoropyridin 2 Yl Piperazine Derivatives

In Vitro Metabolic Stability Characterization (e.g., Hepatic Microsomal Stability)

Studies on various piperazine (B1678402) derivatives have shown that metabolic stability can be significantly influenced by structural modifications. For instance, an investigation into a series of 1-(6-Fluoropyridin-2-yl)piperazine derivatives revealed generally high resistance to metabolism in HLMs. researchgate.net As detailed in the table below, several compounds demonstrated minimal degradation, suggesting a favorable metabolic profile.

| Compound | Percentage Remaining After Incubation | Metabolites Formed |

|---|---|---|

| 19a | >99.9% | Not Detected |

| 19b | >99.9% | Not Detected |

| 21a | >99.9% | Not Detected |

| 33b | 98.32% | Oxidized Derivative (1.68%) |

| 38b | 97.94% | Oxidized Derivative (2.06%) |

In contrast, other related scaffolds, such as certain piperazin-1-ylpyridazines, have been found to suffer from rapid metabolic clearance, with initial compounds showing in vitro microsomal half-lives (t½) of approximately 2-3 minutes in both mouse and human liver microsomes. nih.gov However, guided by metabolite identification, structural modifications were successfully implemented to block the sites of metabolism, ultimately improving the half-life by more than 50-fold to over 100 minutes. nih.gov Similarly, another study on a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative, compound 34c, reported good metabolic stability with an in vitro half-life of 159.7 minutes. researchgate.net These findings underscore the importance of early and iterative metabolic stability testing to guide the design of more durable drug candidates.

Evaluation of Membrane Permeability and Cellular Uptake Mechanisms

For a drug to reach its target, it must effectively cross biological membranes. The ability of this compound derivatives to permeate cell membranes is evaluated using various in vitro models, such as Caco-2 cell monolayers, which mimic the intestinal epithelium. nih.govsigmaaldrich.com

Research has shown that piperazine derivatives can act as permeation enhancers. nih.gov The mechanism involves an increase in myosin-mediated cellular contraction, which leads to the disruption of cell-cell junctions. nih.gov Studies using epithelial cell lines demonstrated that these compounds initially disrupt cadherin-based junctions, which are critical for cell-to-cell adhesion, followed by the disruption of tight junctions at higher concentrations. nih.gov This mechanism provides a pathway for compounds to cross epithelial barriers.

In addition to passive diffusion, cellular uptake can be facilitated by transporters. Prodrug strategies have been developed for other heterocyclic compounds to enhance permeability by targeting specific intestinal membrane transporters, such as the human peptide transporter 1 (hPepT1). nih.gov This approach involves conjugating the parent drug to amino acids, leading to carrier-mediated transport across the cell membrane, followed by enzymatic cleavage to release the active drug inside the cell. nih.gov Furthermore, computational (in silico) models are often used to predict permeability properties, with some analyses of piperazine derivatives predicting high gastrointestinal permeability based on their structural features. nih.gov

Comprehensive Selectivity Profiling Against a Panel of Biological Targets

To understand the therapeutic potential and potential for off-target effects, new chemical entities are screened against a broad panel of biological targets. Derivatives based on the piperazine scaffold have been profiled against various target classes, including G-protein coupled receptors (GPCRs), kinases, and cancer cell lines.

One study investigated a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives for their activity at dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors, targets relevant for neurological and psychiatric disorders. researchgate.net This screening identified compounds with a multi-target profile, acting as agonists at all three receptors. researchgate.net Another comprehensive study profiled piperazine and piperidine (B6355638) derivatives for their affinity at histamine (B1213489) H3 receptors and sigma (σ1 and σ2) receptors. nih.gov This work identified dual-acting ligands and highlighted how subtle structural changes, such as replacing a piperazine ring with a piperidine ring, could dramatically shift selectivity towards the σ1 receptor. nih.gov

In the context of oncology, piperazine derivatives have been evaluated for their antiproliferative activity against large panels of human cancer cells. For example, novel vindoline-piperazine conjugates were tested against the NCI-60 panel of human tumor cell lines. nih.gov This broad screening revealed potent activity for specific derivatives against cell lines from colon, melanoma, renal, and breast cancers. nih.gov Similarly, rhodanine-piperazine hybrids have been designed and profiled as inhibitors of key kinases involved in cancer progression, such as VEGFR, EGFR, and HER2. mdpi.com

Functional In Vitro Assays for Target Engagement and Efficacy

Following initial binding or screening assays, functional assays are conducted to determine how a compound modulates the activity of its biological target. These assays confirm whether a compound acts as an agonist (activator), antagonist (inhibitor), or has another mode of action, and they quantify its potency.

For derivatives targeting GPCRs, functional assays measure the cellular response following receptor binding. For example, compounds 7b and 34c, derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine, were confirmed as agonists at D2, D3, and 5-HT1A receptors, with EC50 values (the concentration required to elicit a half-maximal response) in the low nanomolar range, as shown in the table below. researchgate.net

| Compound | D2 Receptor EC50 (nmol/L) | D3 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) |

|---|---|---|---|

| 7b | 0.9 | 19 | 2.3 |

| 34c | 3.3 | 10 | 1.4 |

In the case of enzyme targets, activity assays directly measure the inhibition of enzymatic function. Pyridylpiperazine derivatives have been evaluated as urease inhibitors, with some compounds showing potent inhibition with IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, significantly more potent than the standard inhibitor thiourea. nih.gov Other classes of piperazine derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme relevant to diabetes. mdpi.com In neuroprotection studies, functional assays in SH-SY5Y neuronal cells have been used to demonstrate the ability of arylpiperazine derivatives to protect against chemically induced neurotoxicity, confirming their antioxidant and neuroprotective efficacy at a cellular level. nih.gov

In Vivo Efficacy and Mechanism-Based Studies in Relevant Animal Models

The ultimate preclinical validation of a drug candidate's potential comes from efficacy studies in relevant animal models of human disease. nih.govmdpi.com These studies aim to demonstrate that the compound can produce a desired therapeutic effect in a living organism. Derivatives of this compound and related compounds have shown promise in several models, particularly for neurological disorders.

In a preclinical animal model of Alzheimer's disease, a novel N,N'-disubstituted piperazine derivative demonstrated significant therapeutic effects. nih.gov The compound was shown to reduce both key pathological hallmarks of the disease—amyloid plaques and neurofibrillary tangles—while also improving memory deficits in the animals. nih.gov This indicates that the compound not only addresses the symptoms but also the underlying pathology.

Another study investigated an arylpiperazine derivative, LQFM181, in a mouse model of neurotoxicity induced by 3-nitropropionic acid, which mimics aspects of Huntington's disease. nih.gov In this model, LQFM181 demonstrated potent antioxidant effects within the brain and was able to mitigate the induced locomotor and memory impairments. nih.gov Further supporting the potential of these scaffolds for neurological conditions, dual histamine H3/sigma-1 receptor antagonists containing a piperazine or piperidine core have shown promising pain-relieving (antinociceptive) activity in in vivo models. nih.gov

Rational Drug Discovery and Lead Optimization Principles Applied to 1 6 Fluoropyridin 2 Yl Piperazine

Identification of Hit Compounds and Strategies for Hit-to-Lead Progression

The discovery of lead compounds often begins with the identification of "hits," which are molecules that display a desired biological activity in a high-throughput screen. For derivatives of 1-(6-fluoropyridin-2-yl)piperazine, hit compounds have been identified through various screening methods. These initial hits, while promising, typically require significant chemical modification to improve their potency, selectivity, and pharmacokinetic properties in a process known as hit-to-lead progression.

One notable example involves the development of antagonists for the histamine (B1213489) H3 receptor, a target for cognitive disorders. Through high-throughput screening, compounds containing the this compound moiety were identified as having affinity for this receptor. The subsequent hit-to-lead strategy focused on systematic modifications of the initial hit structure. This involved exploring different substituents on the piperazine (B1678402) ring and the pyridine (B92270) ring to enhance binding affinity and selectivity.

Another area where this scaffold has been prominent is in the development of dopamine (B1211576) D2 and D3 receptor ligands, which are important for treating psychosis and other neurological conditions. Initial hits were often identified from compound libraries, and the hit-to-lead process involved synthesizing a focused library of analogues to rapidly establish a preliminary structure-activity relationship (SAR).

Strategic Lead Optimization Guided by SAR and Computational Design

Lead optimization is a critical phase in drug discovery that aims to refine the pharmacological and physicochemical properties of a lead compound to produce a clinical candidate. For this compound derivatives, this process has been heavily guided by structure-activity relationship (SAR) studies and computational design.

SAR studies involve systematically altering the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For instance, in the development of dopamine receptor antagonists, researchers have extensively explored the impact of adding different functional groups to the piperazine nitrogen. These studies have revealed that the nature and size of the substituent significantly influence the compound's affinity and selectivity for D2 versus D3 receptors.

Computational design has played a crucial role in complementing experimental SAR studies. Molecular docking simulations have been used to predict how different analogues of this compound bind to their target proteins. This allows for the rational design of new compounds with improved binding characteristics. For example, docking studies have helped in designing molecules that form specific hydrogen bonds or hydrophobic interactions within the binding pocket of the target receptor, leading to enhanced potency.

Development of Multitarget Ligands and Polypharmacology Approaches

The traditional "one-target, one-drug" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. This approach can be particularly beneficial for complex diseases where modulating a single target is insufficient. The this compound scaffold has proven to be a versatile platform for developing such multitarget ligands.

An important application of this approach has been in the design of agents that simultaneously target dopamine D2 and serotonin (B10506) 5-HT2A receptors. Such dual-target antagonists can offer superior antipsychotic efficacy with a reduced side-effect profile compared to more selective agents. The chemical versatility of the this compound core allows for the fine-tuning of affinities for both receptors by modifying the substituents on the piperazine ring.

Another example is the development of compounds that act on both histamine H3 and serotonin 5-HT6 receptors, both of which are implicated in cognitive function. By integrating the pharmacophoric elements required for binding to both targets into a single molecule built around the this compound scaffold, researchers have been able to create potent dual-target ligands.

Application of Bioisosteric Principles in Scaffold Modification and Analogue Design

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. This principle has been extensively applied to the this compound scaffold.

Another application of bioisosterism is the replacement of the piperazine ring itself with other heterocyclic systems, such as homopiperazine (B121016) or piperidine (B6355638) derivatives. This can lead to changes in the conformational flexibility of the molecule, which can have a profound impact on its binding affinity and selectivity for different receptors.

Design of Probes and Tools for Chemical Biology Investigations

Beyond their therapeutic potential, derivatives of this compound have also been developed as chemical probes and tools for studying biological systems. These tools are invaluable for target validation, understanding disease mechanisms, and elucidating the role of specific proteins in cellular pathways.

For example, radiolabeled versions of this compound derivatives have been synthesized for use in positron emission tomography (PET) imaging. These PET tracers allow for the non-invasive visualization and quantification of target receptors in the living brain, which is crucial for diagnosing diseases and monitoring the effectiveness of therapeutic interventions. The fluorine-18 (B77423) isotope is often incorporated for this purpose, leveraging the existing fluorine atom in the parent scaffold.

Furthermore, fluorescently labeled analogues have been created to study receptor distribution and trafficking in cells. By attaching a fluorescent dye to the this compound core, researchers can visualize the location and movement of the target receptor in real-time using fluorescence microscopy.

Q & A

Q. Table 1: Key Reaction Conditions

| Reaction Type | Solvent System | Catalyst/Reagents | Purification Method | Yield Range |

|---|---|---|---|---|

| CuAAC | H₂O:DCM (1:2) | CuSO₄, sodium ascorbate | Ethyl acetate extraction | 44–60% |

| Thiourea Synthesis | THF | Imidazole-based thione | Reversed-phase chromatography | ~44% |

Basic: How are this compound derivatives characterized for structural confirmation?

Answer:

Structural confirmation relies on:

- Spectroscopic Techniques :

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (deviation <0.4%) .

Advanced: How does fluorination at the pyridinyl position influence biological activity in piperazine derivatives?

Answer:

Fluorination enhances:

- Lipophilicity : Improves blood-brain barrier penetration, critical for CNS-targeted drugs.

- Metabolic Stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes.

- Receptor Binding : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with target proteins (e.g., serotonin receptors) .

Q. Contradictory Observations :

Q. Table 2: Fluorination Impact on Bioactivity

| Derivative | Target Activity | Efficacy vs. Non-Fluorinated | Reference |

|---|---|---|---|

| 1-(6-Fluoropyridin-2-yl) | Local Anesthetic | 25% Lower | |

| 1-(3-Trifluoromethyl) | Anticancer (MAGL) | 2x Higher IC₅₀ |

Advanced: What role does this compound play in CO₂ capture technologies?

Answer:

Piperazine derivatives act as promoters in potassium carbonate (K₂CO₃)-based solvents for CO₂ absorption:

Q. Table 3: CO₂ Capture Efficiency with Piperazine

| Piperazine Concentration | Temperature (°C) | CO₂ Absorption Rate (mol/m³·s) | Stability (hr) |

|---|---|---|---|

| 2.5 wt% | 40 | 0.12 | 48 |

| 5.0 wt% | 50 | 0.18 | 24 |

Advanced: How can computational methods optimize the design of this compound-based inhibitors?

Answer:

- Molecular Docking : Predicts binding modes to targets like phosphoglycerate dehydrogenase (PHGDH). For example, piperazine-1-thiourea derivatives show ΔG values of −9.2 kcal/mol, indicating strong binding .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetically accessible derivatives with optimal reactivity .

Advanced: What analytical techniques differentiate structural isomers of piperazine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.